4,7-dimethoxy-1H-indole-3-carbaldehyde
Overview
Description
4,7-Dimethoxy-1H-indole-3-carbaldehyde is a research chemical . It is a derivative of 1H-Indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . They play a significant role in the synthesis of various heterocyclic derivatives .Molecular Structure Analysis
The molecular formula of 4,7-dimethoxy-1H-indole-3-carbaldehyde is C11H11NO3 . It is a derivative of 1H-IndoleScientific Research Applications
Synthesis of Indoloquinones : Dakin oxidation of related compounds like 4,6-dimethoxyindole-7-carbaldehydes leads to the synthesis of indoloquinones, which have potential in creating various chemical structures (Alamgir et al., 2008).
Novel Indole Derivatives : Synthesis and characterization of novel indole derivatives including those similar to 4,7-dimethoxy-1H-indole-3-carbaldehyde, demonstrating applications in various fields like nonlinear optical (NLO) properties (Tariq et al., 2020).
Activated Benzimidazoles Synthesis : Related compounds such as 4,6-Dimethoxy Activated Benzimidazoles show potential in forming a range of new heterocyclic structures (Black et al., 2020).
Precursors to Indole-2,3-diones : Studies indicate that compounds like 4,7-dimethoxy-1H-indole-3-carbaldehyde can act as precursors to indole-2,3-diones, which are valuable in chemical synthesis (Parrick et al., 1989).
Knoevenagel Condensation : Indole-3-carbaldehyde, a related compound, has applications in Knoevenagel condensed products synthesis, demonstrating usefulness in organic chemistry and potential pharmacological activities (Madan, 2020).
C-7 Substitution in Indoles : The compound can undergo various chemical reactions at C-7, showing the potential for creating a range of substituted indoles (Black et al., 1995).
Antiproliferative Activity in Cancer Research : Indole derivatives, including those similar to 4,7-dimethoxy-1H-indole-3-carbaldehyde, have been synthesized and shown to possess significant antiproliferative activity towards cancer cell lines (Fawzy et al., 2018).
properties
IUPAC Name |
4,7-dimethoxy-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-9(15-2)11-10(8)7(6-13)5-12-11/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJNCDLJUQYIBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358642 | |
Record name | 4,7-dimethoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethoxy-1H-indole-3-carbaldehyde | |
CAS RN |
170489-17-5 | |
Record name | 4,7-dimethoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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